molecular formula C11H19ClN2O3S B2996941 1-butyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1855947-12-4

1-butyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2996941
CAS RN: 1855947-12-4
M. Wt: 294.79
InChI Key: XBBNFRSZSNBTRX-UHFFFAOYSA-N
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Description

1-butyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as BIPS and is a sulfonyl chloride derivative of pyrazole. BIPS is a white powder that is soluble in organic solvents and is used as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of BIPS is not fully understood, but it is believed to involve the inhibition of enzymes involved in the inflammatory response and the regulation of cell growth. BIPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
BIPS has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. BIPS has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. BIPS has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using BIPS in lab experiments include its high purity and stability, as well as its ability to react selectively with other compounds. The limitations of using BIPS in lab experiments include its high cost and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on BIPS. One direction is the development of new drugs based on the structure of BIPS that have improved efficacy and safety profiles. Another direction is the synthesis of new compounds using BIPS as a starting material, with potential applications in materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of BIPS and its potential therapeutic applications.

Synthesis Methods

The synthesis of BIPS involves several steps. The first step is the preparation of 3,5-dimethyl-1H-pyrazole by reacting 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride. The second step involves the protection of the hydroxyl group in isopropanol using tert-butyl dimethylsilyl chloride. The third step is the reaction of the protected isopropanol with 1-butylsulfonyl chloride to form 1-butyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride.

Scientific Research Applications

BIPS has been used in various scientific research applications, including the development of new drugs and the synthesis of new compounds. BIPS has been used as a reagent in the synthesis of pyrazole derivatives with potential anti-inflammatory and anti-cancer properties. BIPS has also been used in the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-butyl-5-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3S/c1-4-5-6-14-10(8-17-9(2)3)11(7-13-14)18(12,15)16/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBNFRSZSNBTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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